

The Discovery and Natural Occurrence of ϵ,ϵ -Carotene: A Technical Guide

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Compound of Interest

Compound Name: *epsilon,epsilon-Carotene*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, natural sources, and biochemical pathways of ϵ,ϵ -carotene. It provides a comprehensive overview for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Discovery and Historical Context

The journey to understanding ϵ,ϵ -carotene is rooted in the broader history of carotenoid research. The initial discovery of carotenes is credited to the German pharmacist Heinrich Wilhelm Ferdinand Wackenroder, who in 1831, isolated a yellow pigment from carrots (*Daucus carota*). This marked the beginning of extensive research into this class of compounds.

The structural elucidation of carotenes and the differentiation of its isomers were significantly advanced by the pioneering work of Nobel laureates Paul Karrer and Richard Kuhn in the early 20th century. Their research laid the foundation for the systematic classification of carotenoids. [1][2][3][4][5][6][7] Richard Kuhn, in collaboration with Edgar Lederer, utilized chromatographic techniques to separate different carotene isomers, leading to the identification of α -, β -, and γ -carotene. [8][9] This systematic approach to carotenoid chemistry eventually led to the characterization of the less common ϵ,ϵ -carotene.

The nomenclature of carotenoids, which designates the end groups of the molecule with Greek letters, classifies ϵ,ϵ -carotene as having two epsilon (ϵ) rings.

Natural Sources of ϵ,ϵ -Carotene and its Derivatives

While β,β -carotene and β,ϵ -carotene (α -carotene) are widespread in nature, ϵ,ϵ -carotene is comparatively rare. Its presence is indicative of a specific branch in the carotenoid biosynthetic pathway. The primary natural sources identified to contain significant amounts of ϵ,ϵ -carotene and its hydroxylated derivative, lactucaxanthin (ϵ,ϵ -carotene-3,3'-diol), are certain leafy green vegetables.

Lettuce (*Lactuca sativa*): Various cultivars of lettuce are the most well-documented sources of ϵ,ϵ -carotene derivatives. The ϵ,ϵ -branch of the carotenoid pathway is active in these plants, leading to the synthesis of lactucaxanthin.^{[3][8]} Quantitative analysis has shown that the lactucaxanthin content in some romaine lettuce cultivars can range from 0.59 to 0.63 mg/100g fresh weight.^[10]

Goat's Beard (*Aruncus dioicus* var. *kamtschaticus*): A recent study has identified a variety of goat's beard native to Ulleungdo Island, South Korea, as a significant source of lactucaxanthin. The concentration in its foliage was found to be 45.42 ± 0.80 $\mu\text{g/g}$ fresh weight, which is notably higher than that found in red lettuce (19.05 ± 0.67 $\mu\text{g/g}$ FW).^[11]

While quantitative data for ϵ,ϵ -carotene itself is limited in the literature, the presence of its dihydroxy derivative, lactucaxanthin, strongly indicates the synthesis of the parent ϵ,ϵ -carotene molecule within these plants. Further research is needed to quantify the precise concentrations of ϵ,ϵ -carotene in these and other potential natural sources.

Table 1: Quantitative Data of ϵ,ϵ -Carotene Derivatives in Natural Sources

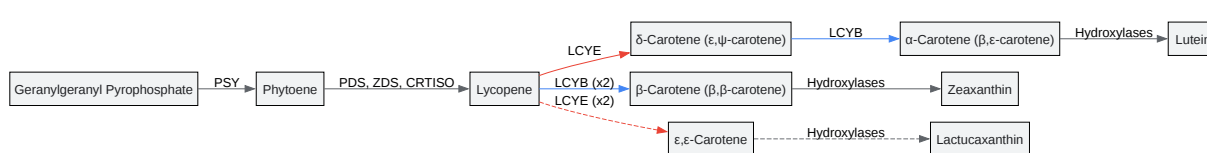
Plant Species	Cultivar/Variety	Compound	Concentration ($\mu\text{g/g}$ Fresh Weight)	Reference
<i>Lactuca sativa</i>	Romaine	Lactucaxanthin	5.9 - 6.3	^[10]
<i>Aruncus dioicus</i>	var. <i>kamtschaticus</i>	Lactucaxanthin	45.42 ± 0.80	^[11]
<i>Lactuca sativa</i>	Red Lettuce	Lactucaxanthin	19.05 ± 0.67	^[11]

Biosynthesis of ϵ,ϵ -Carotene

Carotenoids are synthesized in plants and some microorganisms from the precursor molecule geranylgeranyl pyrophosphate (GGPP). The formation of ϵ,ϵ -carotene occurs through a specific branch of the carotenoid biosynthesis pathway, diverging at the cyclization of lycopene.

The key enzyme responsible for the formation of the ϵ -ring is lycopene ϵ -cyclase (LCYE). In most plants, LCYE works in conjunction with lycopene β -cyclase (LCYB) to produce α -carotene (β,ϵ -carotene). However, in certain organisms like lettuce, LCYE can catalyze the addition of two ϵ -rings to the linear lycopene molecule, resulting in the formation of ϵ,ϵ -carotene.^{[7][12][13]} This ϵ,ϵ -branch is a unique feature of the carotenoid pathway in these species.

The subsequent hydroxylation of ϵ,ϵ -carotene at the 3 and 3' positions of the ϵ -rings by a specific carotenoid hydroxylase leads to the formation of luteoxanthin.



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Carotenoid Biosynthesis Pathway with the ϵ,ϵ -Branch.

Experimental Protocols

Extraction of ϵ,ϵ -Carotene from Plant Tissues

This protocol is a general method for the extraction of carotenoids from fresh leafy green vegetables and can be specifically applied for the extraction of ϵ,ϵ -carotene. All procedures should be carried out under dim light to prevent isomerization and degradation of carotenoids.

^{[2][4][14][15]}

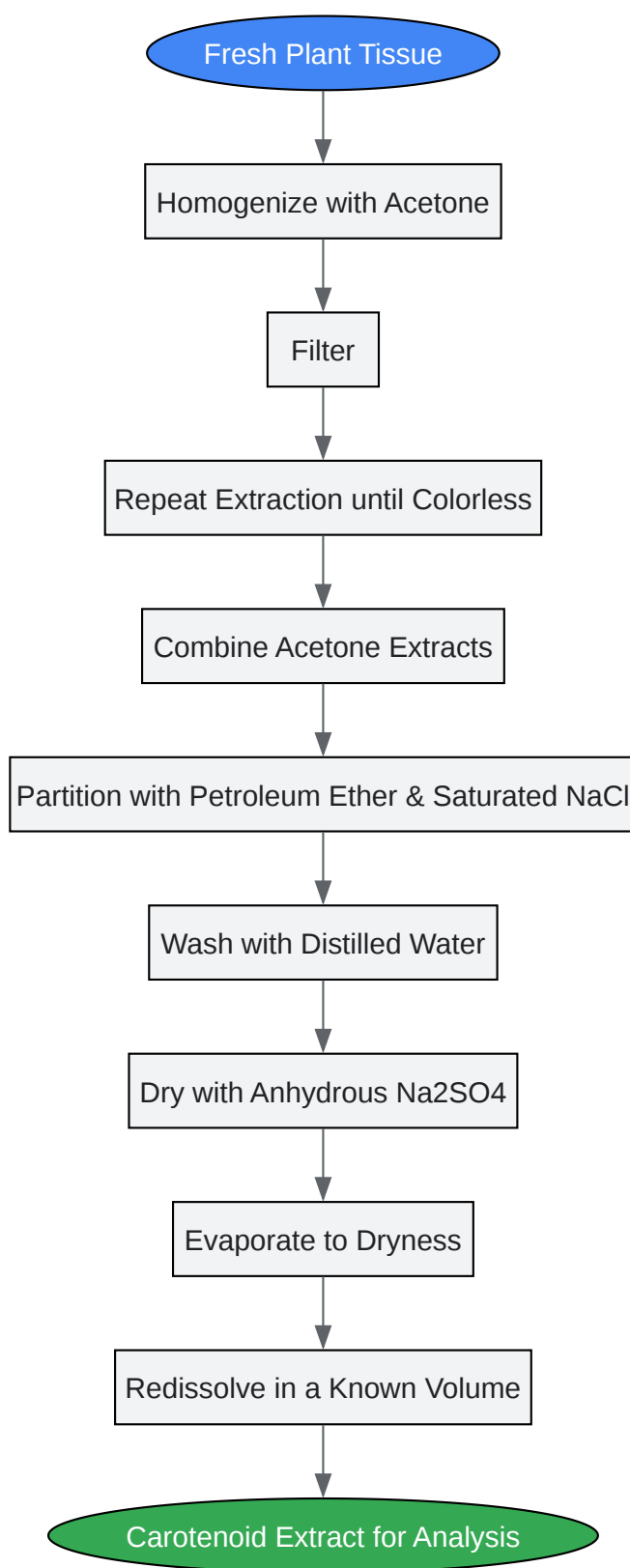
Materials:

- Fresh plant tissue (e.g., lettuce, goat's beard)
- Acetone (HPLC grade)
- Petroleum ether or Hexane (HPLC grade)
- Saturated NaCl solution
- Anhydrous sodium sulfate
- Mortar and pestle or homogenizer
- Separatory funnel
- Rotary evaporator

Procedure:

- Weigh approximately 5-10 g of fresh plant tissue and homogenize it with 50 mL of acetone using a mortar and pestle or a homogenizer until the tissue is completely macerated and the solvent is intensely colored.
- Filter the extract through a Büchner funnel with filter paper.
- Repeat the extraction of the residue with acetone until the residue is colorless.
- Combine all the acetone extracts and transfer them to a separatory funnel.
- Add an equal volume of petroleum ether or hexane and 50 mL of saturated NaCl solution to the separatory funnel.
- Shake the funnel gently to partition the carotenoids into the upper petroleum ether/hexane layer.
- Discard the lower aqueous layer.

- Wash the upper layer several times with distilled water to remove any residual acetone and other water-soluble impurities.
- Dry the petroleum ether/hexane extract by passing it through a column of anhydrous sodium sulfate.
- Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
- Redissolve the carotenoid residue in a known volume of a suitable solvent (e.g., acetone, MTBE/methanol mixture) for subsequent analysis.



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Workflow for the Extraction of ϵ,ϵ -Carotene.

Saponification (Optional)

Saponification is often employed to remove interfering lipids, chlorophylls, and to hydrolyze carotenoid esters.^{[11][14][16][17][18]} However, it can also lead to the degradation of some carotenoids, so its use should be carefully considered based on the sample matrix and the target analyte.

Materials:

- Carotenoid extract (in petroleum ether/hexane)
- 10% (w/v) methanolic potassium hydroxide (KOH)
- Distilled water

Procedure:

- To the carotenoid extract in petroleum ether/hexane, add an equal volume of 10% methanolic KOH.
- Stir the mixture vigorously for 2-4 hours at room temperature in the dark, or for a shorter period (e.g., 30 minutes) with gentle heating (around 40°C).
- After saponification, add distilled water to the mixture in a separatory funnel and allow the layers to separate.
- Collect the upper petroleum ether/hexane layer containing the carotenoids.
- Wash the organic layer repeatedly with distilled water until it is neutral to pH paper.
- Proceed with the drying and concentration steps as described in the extraction protocol.

Quantification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C30 column is the preferred method for the separation and quantification of carotenoid isomers.^{[14][15][19]}

Instrumentation:

- HPLC system with a photodiode array (PDA) detector
- C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)

Mobile Phase (example gradient):

- Solvent A: Methanol/Methyl-tert-butyl ether (MTBE)/Water (81:15:4, v/v/v)
- Solvent B: Methanol/Methyl-tert-butyl ether (MTBE)/Water (6:90:4, v/v/v)

Gradient Program (example):

Time (min)	% Solvent A	% Solvent B
0	95	5
15	50	50
30	5	95
35	5	95
40	95	5

| 45 | 95 | 5 |

Detection:

- Photodiode array detector scanning from 250-600 nm. Quantification is typically performed at the wavelength of maximum absorption (λ_{max}) for ϵ,ϵ -carotene, which is around 440-450 nm.

Quantification:

- Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed using a pure standard of ϵ,ϵ -carotene.

Conclusion

The discovery and characterization of ϵ,ϵ -carotene represent a niche but important area within the broader field of carotenoid research. While its natural distribution appears to be limited, its presence in commonly consumed vegetables like lettuce highlights the diversity of carotenoid biosynthesis in the plant kingdom. The detailed methodologies provided in this guide offer a framework for the extraction, identification, and quantification of ϵ,ϵ -carotene, enabling further investigation into its biological functions and potential applications in nutrition and drug development. Future research should focus on obtaining more comprehensive quantitative data from a wider range of plant species and on elucidating the specific biological roles of this less common carotenoid.

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